molecular formula C13H15NOS B2783878 N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamide CAS No. 2175581-33-4

N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamide

Cat. No. B2783878
CAS RN: 2175581-33-4
M. Wt: 233.33
InChI Key: VAQNFHRIXCOTCH-UHFFFAOYSA-N
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Description

N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamide, also known as Isothiochromane, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isothiochromane family, which is a group of organic compounds that contain a sulfur atom and a cyclic structure. Isothiochromane has been found to possess various biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane has been found to possess various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in inflammation and the production of pro-inflammatory mediators. N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane for lab experiments is its potential as a new drug candidate. The compound has been found to possess various pharmacological properties, making it a promising candidate for drug discovery. However, one of the limitations of N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane is its complex synthesis process. The synthesis of this compound requires several steps and can be time-consuming and expensive.

Future Directions

There are several future directions for research on N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane. One direction is the development of new drugs based on the compound. N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane has been found to possess various pharmacological properties, making it a potential candidate for the development of new drugs. Another direction is the investigation of the compound's mechanism of action. Further research is needed to fully understand how N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane exerts its pharmacological effects. Finally, future research could also focus on optimizing the synthesis process of N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane to make it more efficient and cost-effective.
In conclusion, N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound possesses various pharmacological properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and optimize its synthesis process.

Synthesis Methods

The synthesis of N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a cyclic imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with a sulfur-containing compound to form N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane.

Scientific Research Applications

N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane has been found to have various scientific research applications. One of the most promising applications of this compound is in the field of drug discovery. N-(3,4-Dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamideane has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. These properties make it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-2-13(15)14-9-12-11-6-4-3-5-10(11)7-8-16-12/h2-6,12H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNFHRIXCOTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2=CC=CC=C2CCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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